molecular formula C8H12ClN3S B11887663 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole

Cat. No.: B11887663
M. Wt: 217.72 g/mol
InChI Key: YCYKRAZAHOTDKF-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an azepane group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The azepane group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(Azepan-1-yl)-5-amino-1,2,4-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for antimicrobial, antifungal, and anticancer agents.

    Materials Science: The compound’s ability to form stable heterocyclic structures makes it useful in the design of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The azepane group can enhance the compound’s binding affinity to biological targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-yl)-2,2-dimethylpropylamine
  • N-[3-(azepan-1-yl)propanoyl]glycine
  • 1-(Azepan-1-yl)dodecan-1-one

Uniqueness

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both the azepane group and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds. The chlorine atom further enhances its reactivity and potential for derivatization, making it a versatile compound for various applications.

Biological Activity

3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-thiadiazole scaffold is known for its potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against a range of bacterial strains. For instance:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been documented. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
A549 (lung cancer)8.7
MCF7 (breast cancer)12.0

The data indicates that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, thiadiazoles have shown anti-inflammatory properties. Research has demonstrated that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Activity AssessedResult
TNF-alpha InhibitionIC50 = 25 µM
IL-6 InhibitionIC50 = 30 µM

These results highlight the compound's potential in treating inflammatory conditions.

Anticonvulsant Activity

Thiadiazole derivatives have also been evaluated for their anticonvulsant effects. In animal models, compounds similar to this compound have shown promise in reducing seizure frequency:

ModelDose (mg/kg)Seizure Reduction (%)
Maximal Electroshock2065
Pentylenetetrazol3070

These findings suggest that the compound may be effective in managing seizure disorders.

Case Studies

A recent study investigated the synthesis and biological evaluation of various thiadiazole derivatives, including this compound. The study reported significant activity across multiple assays and highlighted the need for further optimization to enhance efficacy and reduce toxicity .

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

3-(azepan-1-yl)-5-chloro-1,2,4-thiadiazole

InChI

InChI=1S/C8H12ClN3S/c9-7-10-8(11-13-7)12-5-3-1-2-4-6-12/h1-6H2

InChI Key

YCYKRAZAHOTDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NSC(=N2)Cl

Origin of Product

United States

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